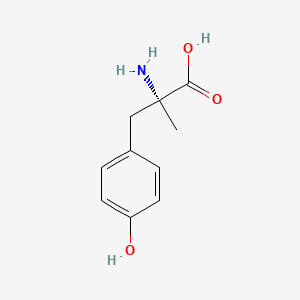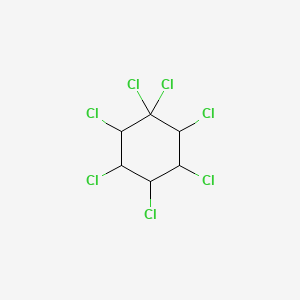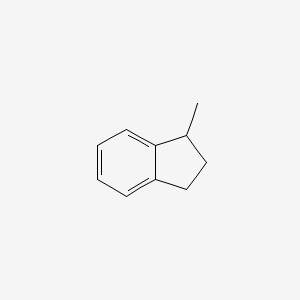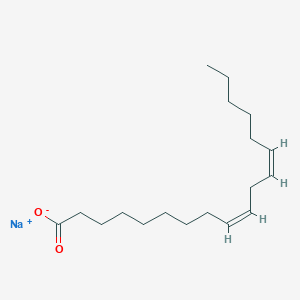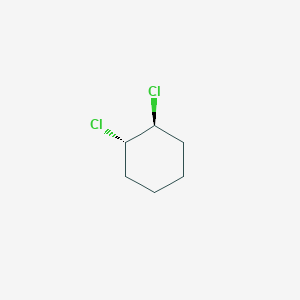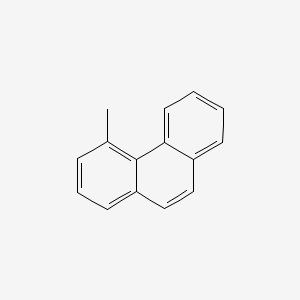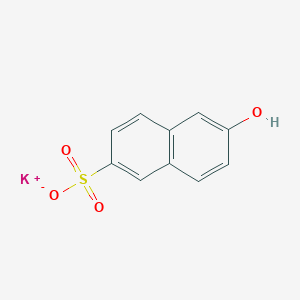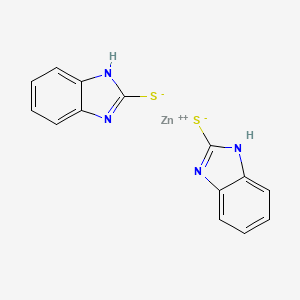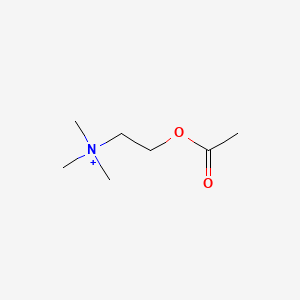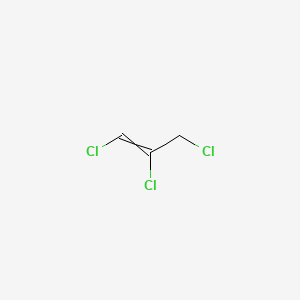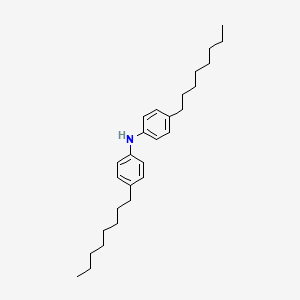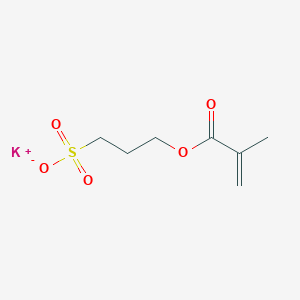
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
准备方法
The synthesis of compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they generally follow these steps:
Synthetic Routes: The synthesis typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. Each step requires precise control of reaction conditions such as temperature, pressure, and pH.
Reaction Conditions: Common reagents used in the synthesis include acids, bases, solvents, and catalysts. The reaction conditions are optimized to achieve the highest yield and purity.
Industrial Production: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is monitored to ensure consistency and quality.
化学反应分析
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the compound’s structure. Common reagents include halogens, alkylating agents, and nucleophiles. The products formed depend on the nature of the substituent and the reaction conditions.
科学研究应用
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications. It may interact with specific enzymes or receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its pharmacokinetics and pharmacodynamics are of particular interest.
Industry: In industrial applications, compound “this compound” may be used in the production of specialty chemicals, materials, and other products.
作用机制
The mechanism of action of compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or other properties. Some similar compounds include:
Compound A: Shares a similar core structure but differs in the substituents attached to it.
Compound B: Has a similar functional group but a different overall structure.
Compound C: Exhibits similar biological activity but with different potency or selectivity.
属性
IUPAC Name |
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXUQIZPBURMT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

